3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID
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Overview
Description
3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a cyano group, a methoxy-nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-methoxy-4-nitrobenzoic acid with appropriate reagents to introduce the cyano and furan groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and mass spectrometry, is crucial for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoic acid derivatives and furan-containing molecules. Examples are:
- 2-Methoxy-4-nitrobenzoic acid
- 4-Amino-2-methoxybenzoic acid
- N,2-Dimethoxy-N-methyl-4-nitrobenzamide
Uniqueness
What sets 3-({(E)-2-CYANO-3-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[[(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O7/c1-31-20-11-16(25(29)30)5-7-18(20)19-8-6-17(32-19)10-14(12-23)21(26)24-15-4-2-3-13(9-15)22(27)28/h2-11H,1H3,(H,24,26)(H,27,28)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEJYLFYLKQGQE-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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